Prothipendyl Sulphoxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

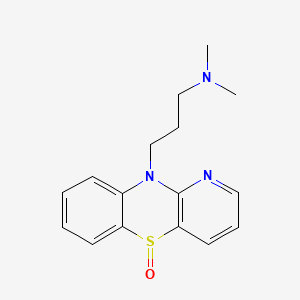

Prothipendyl Sulphoxide is a derivative of Prothipendyl, a compound known for its anxiolytic, antiemetic, and antihistamine properties. This compound is formed through the oxidation of Prothipendyl and is primarily used in pharmaceutical applications. It is a member of the azaphenothiazine category, which is characterized by the substitution of a single carbon atom with a nitrogen atom within the tricyclic ring system .

准备方法

Synthetic Routes and Reaction Conditions: Prothipendyl Sulphoxide is synthesized by oxidizing Prothipendyl hydrochloride with an oxidizing agent such as potassium caroate. The reaction involves dissolving Prothipendyl hydrochloride in a suitable solvent and adding the oxidizing agent under controlled conditions. The reaction is monitored using spectrophotometric methods to ensure the complete conversion of Prothipendyl to its sulfoxide form .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is purified through crystallization or other suitable purification techniques to obtain high-purity this compound .

化学反应分析

Types of Reactions: Prothipendyl Sulphoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can revert this compound back to Prothipendyl.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom within the azaphenothiazine ring.

Common Reagents and Conditions:

Oxidation: Potassium caroate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Prothipendyl.

Substitution: Various substituted azaphenothiazine derivatives.

科学研究应用

Prothipendyl Sulphoxide has several scientific research applications, including:

Biology: Investigated for its potential effects on biological systems, particularly in the context of its parent compound’s anxiolytic and antiemetic properties.

作用机制

The mechanism of action of Prothipendyl Sulphoxide is closely related to that of its parent compound, Prothipendyl. It acts as a neuroleptic agent, exerting its effects by interacting with neurotransmitter receptors in the brain. The primary molecular targets include dopamine and serotonin receptors, which play a crucial role in regulating mood, anxiety, and other neurological functions .

相似化合物的比较

Promazine: Another azaphenothiazine derivative with similar anxiolytic and antiemetic properties.

Chlorpromazine: A widely used antipsychotic with a similar tricyclic ring structure.

Thioridazine: An antipsychotic with structural similarities to Prothipendyl.

Uniqueness: Prothipendyl Sulphoxide distinguishes itself from these compounds through its specific substitution pattern within the tricyclic ring system, which imparts unique pharmacological properties.

生物活性

Prothipendyl sulphoxide (PTPO) is a metabolite of the neuroleptic drug prothipendyl, which is primarily used in the treatment of psychiatric disorders. This article explores the biological activity of PTPO, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Prothipendyl is classified as a dopamine antagonist with the IUPAC name N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine hydrochloride. Its molecular formula is C₁₆H₁₉N₃S·HCl. The compound exhibits significant affinity for dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors, which are crucial for its therapeutic effects in managing agitation and restlessness associated with psychiatric conditions.

Metabolism and Formation of this compound

Prothipendyl undergoes metabolic conversion in the liver, leading to the formation of this compound. Studies have shown that serum concentrations of PTPO average around 4.3 ng/mL one hour after intake, decreasing to 3.6 ng/mL after 10.5 hours . The sulfoxide derivative is formed through S-oxidation reactions involving oxidizing agents like potassium caroate (KHSO5) under specific analytical conditions .

The biological activity of PTPO primarily stems from its antagonistic action on dopamine and serotonin receptors. By blocking these receptors, PTPO influences various biochemical pathways related to mood regulation and stress responses. This mechanism is particularly beneficial in reducing symptoms associated with psychiatric disorders such as schizophrenia and anxiety .

Anticancer Activity

Recent studies have highlighted the anticancer potential of prothipendyl and its derivatives. In vitro experiments demonstrated that PTPO exhibits varying degrees of cytotoxicity against different cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 23.2 |

| C-32 (Melanoma) | 28.1 |

| T47D (Ductal Carcinoma) | 32.3 |

| SNB-19 (Glioblastoma) | 36.6 |

Notably, PTPO was found to be non-toxic against normal human fibroblast cells (IC50 > 50 µg/mL), indicating a favorable safety profile compared to standard chemotherapeutic agents like cisplatin (IC50 = 8.2 µg/mL) .

Spectrophotometric Assays

A novel difference spectrophotometric method has been developed for the quantitative determination of prothipendyl and its sulfoxide derivative in pharmaceutical preparations. This method involves measuring the optical density at 278 nm, where the sulfoxide shows significant absorbance compared to the non-oxidized drug solution . The calibration curve established demonstrates a linear relationship between absorbance and concentration within a specific range.

Case Studies and Research Findings

- Clinical Studies : Clinical investigations have confirmed that prothipendyl effectively manages symptoms of agitation in patients with schizophrenia, with its metabolites contributing to these effects.

- In Vitro Studies : Research utilizing human liver microsomes has elucidated the metabolic pathways leading to PTPO formation, confirming that cytochrome P450 enzymes play a significant role in this process .

- Comparative Analysis : Comparative studies have shown that PTPO's efficacy varies across different cancer cell lines, suggesting potential for targeted therapies based on specific tumor characteristics .

属性

IUPAC Name |

N,N-dimethyl-3-(5-oxopyrido[3,2-b][1,4]benzothiazin-10-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)21(20)15-9-5-10-17-16(15)19/h3-5,7-10H,6,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBKPQMXDHFVLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858348 |

Source

|

| Record name | 10-[3-(Dimethylamino)propyl]-5lambda~4~-pyrido[3,2-b][1,4]benzothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10071-01-9 |

Source

|

| Record name | 10-[3-(Dimethylamino)propyl]-5lambda~4~-pyrido[3,2-b][1,4]benzothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。